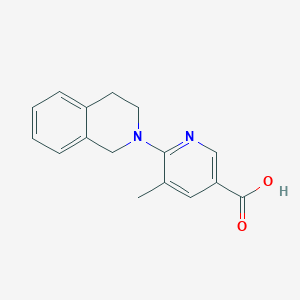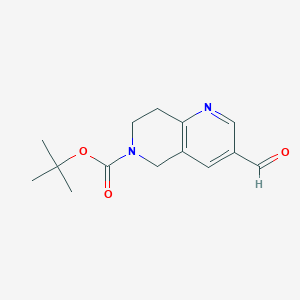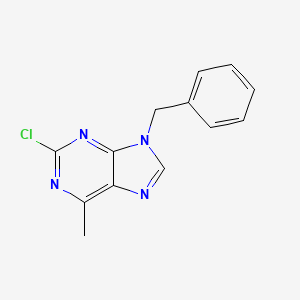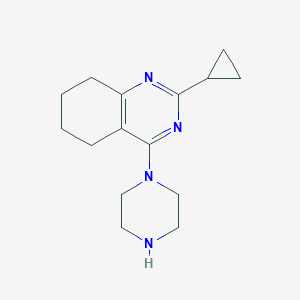
1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, and a butanone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutanol.
Substitution: Formation of ether or amine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one
Comparison:
Structural Differences: The main difference lies in the length and branching of the side chain attached to the naphthalene ring.
Reactivity: The presence of different side chains can influence the reactivity and stability of the compounds.
Applications: While all these compounds may have similar applications, their specific properties can make them more suitable for certain uses.
Propiedades
Número CAS |
61983-42-4 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18O3/c1-9(2)6-14(17)13-8-11-7-10(3)4-5-12(11)15(18)16(13)19/h4-5,7-9,18-19H,6H2,1-3H3 |
Clave InChI |
BROFVWVUHXYOSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)





